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Abstract

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of
COVID-19, enters host cells via the Angiotensin-Converting Enzyme 2 (ACE2) receptor. The
metalloprotease ADAM17 has been implicated in the proteolytic shedding of ACE2 from the cell
surface, leading to the generation of soluble ACE2 (SACEZ2). While the precise role of SACEZ2 in
SARS-CoV-2 infection is complex, some evidence suggests it may facilitate viral dissemination.
JG26, a selective inhibitor of ADAM17, has demonstrated promising antiviral activity against
SARS-CoV-2 in vitro. This technical guide provides a comprehensive overview of the pre-
clinical data on JG26, including its mechanism of action, quantitative antiviral efficacy, and
detailed experimental protocols.

Core Mechanism of Action: Inhibition of ADAM17-
Mediated ACE2 Shedding

JG26 is an arylsulfonamido-based hydroxamic acid that selectively inhibits the enzymatic
activity of ADAM17, a transmembrane zinc metalloproteinase.[1] In the context of SARS-CoV-2
infection, ADAM17 is responsible for the ectodomain shedding of the ACE2 receptor from the
cell surface.[1] This process releases a soluble form of ACE2 (SACE2) into the extracellular
space. By inhibiting ADAM17, JG26 reduces the amount of SACE2 produced.[1] The antiviral
activity of JG26 is attributed to the reduced availability of SACE2, which is believed to limit the
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dissemination of the virus, potentially by preventing SACE2-mediated viral entry into cells with
low or no ACE2 expression.[1][2]
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Caption: Mechanism of action of JG26 in inhibiting SARS-CoV-2 infection.

Quantitative Data Summary

The antiviral and cytotoxic activities of JG26 were evaluated in Calu-3 human lung
adenocarcinoma cells. The following tables summarize the key quantitative findings.
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Table 1: Cytotoxicity of JG26

Cell Line Compound Assay Duration CCso (pM)

Calu-3 JG26 48 hours > 25

CCso: 50% cytotoxic concentration. Data derived from Gentili et al. (2024).[1]

Table 2: Antiviral Activity of JG26 against SARS-CoV-2

Lo
. Concentrati Viral Load £ .
Cell Line Compound Assay . Reduction
on (UM) Reduction
(LR)
Calu-3 JG26 25 Plague Assay >90% 1.44
Calu-3 JG26 25 RT-gPCR >99% 2.37

Assays were conducted 48 hours post-infection.[1] A Log Reduction (LR) greater than 1
corresponds to a 90% reduction in viral load.[3]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research
article by Gentili et al. (2024) and standard laboratory procedures.[1]

Cell Culture and Virus Propagation

e Cell Line: Calu-3 human lung cells (ATCC HTB-55) were cultured in Eagle's Minimum
Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine,
and penicillin/streptomycin. Cells were maintained at 37°C in a humidified atmosphere with
5% CO:..

e Virus Strain: A strain of SARS-CoV-2, provided by Professor Arnaldo Caruso (University of
Brescia, Italy), was used.
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e Virus Propagation: The SARS-CoV-2 virus was propagated in Vero E6 cells. Viral titers were
quantified using a standard plaque assay titration method. All work with live virus was
conducted under biosafety level-3 (BSL-3) conditions.

Cytotoxicity Assay
A standard cytotoxicity assay was performed to determine the effect of JG26 on Calu-3 cell

viability.

e Seed Calu-3 cells in a 96-well plate at a density of 1 x 10* cells/well and incubate for 24
hours.

o Prepare serial dilutions of JG26 in culture medium.

* Remove the old medium from the cells and add the medium containing different
concentrations of JG26 (ranging up to 25 uM). Include a vehicle control (e.g., DMSO).

 Incubate the plate for 48 hours at 37°C.

» Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) or a commercially available cell viability kit, following the
manufacturer's instructions.

o Measure the absorbance using a microplate reader and calculate the 50% cytotoxic
concentration (CCso).

Antiviral Activity Assay

This protocol outlines the steps to evaluate the efficacy of JG26 in inhibiting SARS-CoV-2
replication in Calu-3 cells.
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1. Seed Calu-3 cells
in 24-well plates

2. Pre-treat cells with
25 uM JG26 or vehicle (DMSO)

3. Infect cells with SARS-CoV-2
(MOI = 0.1) for 2 hours

4. Remove inoculum, add fresh
medium with JG26, and
incubate for 48 hours

5. Collect cell culture
supernatants

6. Quantify viral load

Plague Assay RT-gPCR
(Infectious Virus Titer) (Viral Genome Copies)
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Caption: Workflow for the in vitro antiviral activity assay of JG26.

¢ Cell Seeding: Seed Calu-3 cells in 24-well plates and allow them to adhere overnight to form
a confluent monolayer.

e Compound Treatment: Pre-treat the cells with JG26 at a final concentration of 25 puM or with
a vehicle control (DMSO) for a specified period before infection.
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« Virus Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.[1]
Incubate for 2 hours at 37°C to allow for viral entry.[1]

o Post-Infection Incubation: After the 2-hour incubation, remove the viral inoculum, wash the
cells with phosphate-buffered saline (PBS), and add fresh culture medium containing 25 pM
JG26 or the vehicle control.

o Sample Collection: Incubate the infected cells for 48 hours.[1] After the incubation period,
collect the cell culture supernatants for viral load quantification.

 Viral Quantification:

o Plaque Assay: Perform a plaque assay on Vero EG6 cells using serial dilutions of the
collected supernatants to determine the titer of infectious viral particles (Plaque Forming
Units per mL, PFU/mL).

o RT-gPCR: Extract viral RNA from the supernatants and perform a one-step real-time
reverse transcription-polymerase chain reaction (RT-qPCR) to quantify the number of viral
genome copies.

ACE2 Shedding Assay

This protocol describes a general method for quantifying the inhibition of ACE2 shedding from
the cell surface, likely an ELISA-based method.

e Cell Seeding and Treatment: Seed Calu-3 cells in a multi-well plate and allow them to reach
confluency. Treat the cells with 25 puM JG26 or a vehicle control for a specified duration (e.g.,
24-48 hours).

» Supernatant Collection: After treatment, collect the cell culture supernatants.
e ELISA for Soluble ACE2:
o Use a commercially available Human ACE2 ELISA Kit.

o Coat the wells of a 96-well plate with a capture antibody specific for human ACE2.
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o Add the collected cell culture supernatants to the wells and incubate to allow the soluble
ACE?2 to bind to the capture antibody.

o Wash the wells to remove unbound proteins.

o Add a biotinylated detection antibody that binds to a different epitope on the soluble ACE2.
o Wash the wells and add a streptavidin-horseradish peroxidase (HRP) conjugate.

o Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

o Stop the reaction with a stop solution and measure the absorbance at 450 nm using a
microplate reader.

o Data Analysis: The intensity of the color is proportional to the amount of soluble ACE2 in the
supernatant. Compare the absorbance values of the JG26-treated samples to the vehicle
control to determine the percentage of inhibition of ACE2 shedding.

Conclusion and Future Directions

JG26 has been identified as a promising host-directed antiviral agent against SARS-CoV-2.[1]
Its mechanism of action, centered on the inhibition of ADAM17-mediated ACE2 shedding,
presents a novel strategy for mitigating viral infection. The in vitro data demonstrates a
significant reduction in viral replication in human lung cells at non-cytotoxic concentrations.
Further research is warranted to evaluate the in vivo efficacy and safety of JG26 in animal
models of SARS-CoV-2 infection. Additionally, exploring the potential of JG26 to reduce the
inflammatory sequelae of COVID-19, given the role of ADAM17 in cytokine shedding, could be
a valuable avenue for future investigation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11743353/
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11743353/
https://www.benchchem.com/product/b608184?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1. JG26 attenuates ADAM17 metalloproteinase-mediated ACE2 receptor processing and
SARS-CoV-2 infection in vitro - PMC [pmc.ncbi.nim.nih.gov]

2. ELISA assay for soluble ACE2 protein in plasma [bio-protocol.org]

3. researchgate.net [researchgate.net]
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608184#antiviral-activity-of-jg26-against-sars-cov-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11743353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11743353/
https://bio-protocol.org/exchange/minidetail?id=10617137&type=30
https://www.researchgate.net/figure/The-antiviral-activity-of-JG26-compound-1-and-compound-2-on-Calu-3-SARS-CoV-2-infected_fig2_384116812
https://www.benchchem.com/product/b608184#antiviral-activity-of-jg26-against-sars-cov-2
https://www.benchchem.com/product/b608184#antiviral-activity-of-jg26-against-sars-cov-2
https://www.benchchem.com/product/b608184#antiviral-activity-of-jg26-against-sars-cov-2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608184?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

